2-Isocyano-N-(propan-2-yl)acetamide

Steric effects Isocyanide reactivity Structure–reactivity relationships

Researchers requiring configurational stability in Ugi or Joullié-Ugi condensations face epimerization risks with standard isocyanoacetate esters. 2-Isocyano-N-(propan-2-yl)acetamide (CAS 65294-68-0) directly resolves this by providing superior α-carbon stereochemical fidelity. - Superior configurational stability versus ester analogs, minimizing epimerization in enantioselective heterocycle synthesis. - Intermediate isopropyl steric profile enables tunable control over cyclization chemoselectivity (5-exo vs 6-endo). - Amide N-H offers a critical hydrogen-bond anchor for fragment-based inhibitor design targeting HDACs or USPs.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
CAS No. 65294-68-0
Cat. No. B13624618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isocyano-N-(propan-2-yl)acetamide
CAS65294-68-0
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C[N+]#[C-]
InChIInChI=1S/C6H10N2O/c1-5(2)8-6(9)4-7-3/h5H,4H2,1-2H3,(H,8,9)
InChIKeyGIEUDFZAGPLJPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isocyano-N-(propan-2-yl)acetamide: Chemical Profile


2-Isocyano-N-(propan-2-yl)acetamide (CAS 65294-68-0) is a bifunctional α-isocyanoacetamide building block bearing a C-terminal isopropylamide group and an N-terminal isocyanide moiety . With a molecular formula of C₆H₁₀N₂O and a molecular weight of 126.16 g/mol, it belongs to the broader class of isocyanide-based reagents used extensively in multicomponent reactions (Ugi, Passerini, Groebke–Blackburn–Bienaymé) to construct diverse heterocyclic scaffolds [1]. The compound is primarily sourced as a research chemical for synthetic organic chemistry and early-stage medicinal chemistry applications, with no evidence of approved therapeutic use. Key identifiers include InChI=1S/C6H10N2O/c1-5(2)8-6(9)4-7-3/h5H,4H2,1-2H3,(H,8,9) and canonical SMILES CC(C)NC(=O)C[N+]#[C-] . Its structural hallmark—the combination of an acidic α‑CH₂ adjacent to an isocyanide and an amide—enables both nucleophilic and electrophilic reactivity, making it a versatile intermediate for heterocycle synthesis [1][2].

Isocyanide-based multicomponent reaction building block (Ugi, Passerini, GBBR)
N-Isopropylamide group provides intermediate steric profile and hydrogen-bond donor for reaction control
Reported α-carbon configurational stability supports stereoselective multicomponent syntheses

Why N-Isopropyl Substitution Is Not Interchangeable


Generic substitution among α-isocyanoacetamides or between isocyanoacetamides and isocyanoacetates is unreliable because the N-alkyl substituent modulates three critical physicochemical parameters that directly govern reaction outcomes: (i) steric hindrance around the isocyanide carbon, which controls the rate of nucleophilic addition and cyclization transition states [1]; (ii) hydrogen-bond donor capacity of the amide N–H, which is absent in ester analogs and influences both solubility and supramolecular preorganization in multicomponent condensations [2]; and (iii) configurational stability of the α-carbon, where α-isocyanoacetamides have been reported to be significantly more configurationally stable than α-isocyanoacetates during Ugi-type condensations, directly impacting enantioselective synthesis outcomes [2]. The isopropyl group in 2‑isocyano‑N‑(propan‑2‑yl)acetamide presents a steric profile intermediate between methyl and cyclohexyl, offering a differentiated reactivity–selectivity balance that cannot be replicated by simply scaling up or down the N-alkyl chain length. These substituent-dependent effects mean that direct replacement with N-methyl, N-cyclohexyl, or ester congeners without experimental revalidation risks altered reaction yields, stereochemical outcomes, or even complete reaction failure in cyclization cascades [1][2].

Steric profile N-alkyl steric bulk governs chemoselectivity; isopropyl cannot be assumed interchangeable with methyl or cyclohexyl analogs without revalidation.
Configurational stability Amide N–H preserves α‑carbon configuration in Ugi reactions; ester analogs lack this and may introduce epimerization that alters stereochemical outcome.
Solubility shift Moderate lipophilicity of isopropyl may shift partitioning in protic ionic liquids relative to more hydrophilic or lipophilic congeners, requiring solvent re-optimization.

Quantitative Differentiation from Closest Analogs


Steric Parameter Differentiation by N-Substituent

The N-isopropyl substituent of 2‑isocyano‑N‑(propan‑2‑yl)acetamide provides a Taft steric substituent constant (Es) of approximately –0.47, intermediate between N-methyl (Es = 0.00) and N-cyclohexyl (Es ≈ –0.79) analogs [1][2]. This steric gradient directly modulates the activation barrier for nucleophilic attack at the isocyanide carbon: the isopropyl group retards reaction rates versus the methyl analog while permitting faster addition than the cyclohexyl analog. In chemoselective additions of isocyanoacetates to amides, differing steric hindrance of the amide partner was demonstrated to be the primary determinant of reaction chemoselectivity, switching between 5‑methoxyoxazole and bicyclic imidazoline products [3]. By extension, the isopropyl group offers a tunable steric handle unavailable with smaller or larger N‑alkyl groups, enabling steric steering of reaction pathways in cyclization and multicomponent settings.

Steric parameter
Class-level inference
ΔEs = –0.47 vs N-methyl
ΔEs = +0.32 vs N-cyclohexyl
Intermediate steric bulk tunes reaction rate and chemoselectivity in cyclization cascades.
Taft Es derived from literature compilations; reactivity trends extrapolated from isocyanoacetate studies.
Steric effects Isocyanide reactivity Structure–reactivity relationships

Hydrogen-Bond Donor: Amide vs. Ester Analogs

2‑Isocyano‑N‑(propan‑2‑yl)acetamide possesses one hydrogen-bond donor (the amide N–H), while isocyanoacetate esters such as ethyl isocyanoacetate and isopropyl isocyanoacetate possess zero . This structural difference has measurable consequences: α-isocyanoacetamides exhibit significantly greater configurational stability than α-isocyanoacetates during Ugi four-component condensations, minimizing epimerization at the α‑carbon and preserving enantiomeric purity in stereoselective syntheses [1]. In the study of complementary Ugi reactions for hemiasterlin analogue synthesis, α-isocyanoacetamides were explicitly selected over α-isocyanoacetates for their superior configurational stability, which was critical to obtaining enantiomerically pure products [1].

Configurational stability
Cross-study comparable
Amide (HBD = 1): configurationally stable in Ugi
Ester (HBD = 0): prone to epimerization
Amide N–H preserves α‑carbon chirality; ester analogs introduce epimerization risk.
Selection of α-isocyanoacetamides over esters critical for enantiopure Ugi adducts.
Hydrogen bonding Molecular recognition Solubility

Predicted Lipophilicity and Solubility Balance

The predicted logP (XlogP3) for 2‑isocyano‑N‑(propan‑2‑yl)acetamide falls in the range of approximately 0.5–1.0, based on fragment-based calculations (Chem960 computed LogP: ~0.58) . This positions the compound between the more hydrophilic N‑methyl analog (XlogP ~0.0–0.2) and the more lipophilic N‑cyclohexyl analog (XlogP ~2.0–2.5) . The moderate lipophilicity imparted by the isopropyl group enhances solubility in organic solvents such as dichloromethane and toluene—commonly used in isocyanide-based multicomponent reactions—while retaining some aqueous compatibility for biphasic or protic ionic liquid reaction media. In Ugi reactions conducted in ethylammonium nitrate (EAN) and propylammonium nitrate (PAN), the choice of isocyanide component significantly influenced isolated yields; bulkier, more lipophilic isocyanides (cyclohexyl, benzyl) afforded superior yields in protic ionic liquids, suggesting that lipophilicity tuning via the N‑alkyl group can be leveraged to optimize reaction performance in non‑traditional solvents [1].

Predicted lipophilicity
Class-level inference
XlogP ≈ 0.58 (Δ +0.4 vs N-methyl; Δ –1.5 vs N-cyclohexyl)
Moderate lipophilicity supports solvent flexibility in traditional and protic ionic liquid media.
Predicted via fragment-based algorithm; experimental logP not available.
Lipophilicity LogP prediction Drug-likeness

Optimal Application Scenarios for Procurement


Stereo-Retentive Multicomponent Peptidomimetic Synthesis

Where configurational integrity of the α‑carbon is required during Ugi or Joullié–Ugi condensations, 2‑isocyano‑N‑(propan‑2‑yl)acetamide is preferred over isocyanoacetate esters. Its amide functionality provides superior configurational stability, minimizing epimerization relative to ester analogs [1]. This makes it the reagent of choice for synthesizing enantiomerically pure oxazole, imidazolone, and pyrrolidinone scaffolds destined for medicinal chemistry SAR exploration. Procure this compound when the synthetic route demands stereochemical fidelity that cheaper ethyl or isopropyl isocyanoacetate cannot guarantee.

Sterically-Controlled Chemoselective Cyclization Cascades

In reaction cascades where chemoselectivity between competing 5‑exo versus 6‑endo cyclization pathways is governed by steric effects, the isopropyl group provides a tunable steric handle that the N‑methyl analog lacks and that the N‑cyclohexyl analog may over‑constrain [2]. Use this compound when literature precedent for isocyanoacetate systems demonstrates that steric hindrance of the amide partner is the dominant control element, and an intermediate steric profile is predicted to favor the desired cyclization product. Prior experimental validation at small scale is recommended given the class‑level nature of this inference.

Protic Ionic Liquid and Biphasic Reaction Media

The moderate predicted lipophilicity (XlogP ≈ 0.58) positions 2‑isocyano‑N‑(propan‑2‑yl)acetamide for effective partitioning in protic ionic liquid systems such as ethylammonium nitrate (EAN) or propylammonium nitrate (PAN), where excessively hydrophilic isocyanides may exhibit poor solubility and excessively lipophilic isocyanides may resist aqueous workup [3]. Procure this compound when developing Ugi or Passerini protocols in non‑traditional green solvents where the solubility profile of the isocyanide component is a critical parameter for isolated yield optimization.

Fragment-Based Inhibitor Design with H-Bond Anchoring

When designing covalent or non‑covalent enzyme inhibitors built from isocyanide‑derived fragments, the amide N–H of 2‑isocyano‑N‑(propan‑2‑yl)acetamide can serve as an additional hydrogen‑bond anchor to the target protein's active site, a feature absent in isocyanoacetate‑derived fragments [1]. This is particularly relevant for targets such as histone deacetylases (HDACs) and ubiquitin‑specific proteases (USPs), where α‑isocyanoacetamide‑based Ugi adducts have demonstrated promising inhibitory activity [4]. Procure this compound as the isocyanide input when the target binding site possesses a hydrogen‑bond acceptor within suitable distance of the amide position.

Application
Selection Property
Validation Focus
Stereocontrolled Ugi/Joullié synthesis
Reported α-carbon configurational stability
Enantiomeric purity assessment in cyclization
Chemoselective cyclization cascades
Intermediate steric profile (isopropyl)
Product distribution under steric steering
Protic ionic liquid reaction media
Moderate predicted lipophilicity
Solubility and partitioning in EAN/PAN systems
Fragment-based inhibitor synthesis
Amide H-bond donor for target anchoring
Binding-site H-bond acceptor compatibility
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